Ppc-1

Description

Structure

3D Structure

Properties

IUPAC Name |

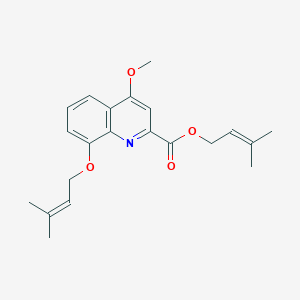

3-methylbut-2-enyl 4-methoxy-8-(3-methylbut-2-enoxy)quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-14(2)9-11-25-18-8-6-7-16-19(24-5)13-17(22-20(16)18)21(23)26-12-10-15(3)4/h6-10,13H,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLQSFOIWOTFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC=CC2=C1N=C(C=C2OC)C(=O)OCC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the PPC-1 Human Prostate Cancer Cell Line for Researchers

Disclaimer: The user's request for the "mechanism of action of Ppc-1" suggests a possible misunderstanding. This compound is not a drug or a therapeutic agent but a human prostate cancer cell line. Therefore, it does not have a "mechanism of action" in the traditional sense. This guide provides a detailed technical overview of the this compound cell line, including its origin, molecular characteristics, key signaling pathways, and its application in preclinical research, to serve as a valuable resource for scientists and drug development professionals.

Introduction to the this compound Cell Line

The this compound cell line was initially reported as being established from a primary prostatic adenocarcinoma. However, subsequent molecular analyses, including DNA profiling, have demonstrated that this compound is a derivative of the well-established PC-3 human prostate cancer cell line[1]. Therefore, for research purposes, the characteristics and behavior of this compound can be considered largely identical to those of PC-3.

The PC-3 cell line was established from a bone metastasis of a grade IV prostatic adenocarcinoma in a 62-year-old Caucasian male. These cells are widely used as a model for advanced, androgen-independent prostate cancer.

Key Features:

-

Androgen Independent: this compound/PC-3 cells do not express a functional androgen receptor (AR), making them a suitable model for studying castration-resistant prostate cancer (CRPC)[1][2][3]. While some studies have detected low levels of AR mRNA and protein, these cells are generally considered unresponsive to androgens[1][4].

-

High Metastatic Potential: Originating from a metastatic site, these cells exhibit a high potential for metastasis in preclinical models[5].

-

Genetic Profile: this compound/PC-3 cells are known to have a homozygous deletion of the PTEN tumor suppressor gene and a mutation in the TP53 gene, both of which are common in advanced prostate cancer[1][6][7].

Quantitative Data

The following tables summarize key quantitative parameters of the this compound/PC-3 cell line, which are essential for experimental design and data interpretation.

Table 1: Growth and Migration Characteristics

| Parameter | Value | Notes |

| Doubling Time | ~25-30 hours | Can vary depending on culture conditions. A docetaxel-resistant subline (PC-3/DTX) showed a slightly longer doubling time of approximately 28.87 hours compared to the parental 25.34 hours[8]. |

| Migration Rate | Variable | Highly dependent on the assay used (e.g., wound healing, transwell). Treatment with agents like Galectin-3 can influence migration rates[9][10][11][12]. |

Table 2: Chemosensitivity (IC50 Values)

| Compound | IC50 Value | Cell Line | Exposure Time |

| Docetaxel | 3.72 nM | PC-3 | 48 hours[13] |

| Docetaxel | 4.75 nM | PC-3 | 72 hours[8] |

| Docetaxel | 55.77 nM | PC-3 | Not specified[14] |

| Docetaxel | 117 nM | PC-3 | Not specified[15] |

| Doxorubicin | 908 nM | PC-3 | 72 hours[16] |

| Stearidonic Acid (SDA) | 110.6 µM | PC-3 | Not specified[15] |

Note: IC50 values can vary significantly between studies due to differences in experimental protocols, such as cell density and assay duration.

Core Signaling Pathways

The phenotype of this compound/PC-3 cells is driven by several key signaling pathways that are constitutively active or dysregulated due to their genetic background.

PI3K/Akt/mTOR Pathway

The loss of the PTEN tumor suppressor gene in this compound/PC-3 cells leads to the constitutive activation of the PI3K/Akt/mTOR pathway. PTEN normally functions as a phosphatase that dephosphorylates PIP3 to PIP2, thereby inhibiting PI3K signaling. In the absence of functional PTEN, elevated levels of PIP3 lead to the continuous activation of Akt, which in turn promotes cell survival, proliferation, and growth by phosphorylating a multitude of downstream targets.

Caption: PI3K/Akt/mTOR pathway in this compound/PC-3 cells.

TP53 Pathway

This compound/PC-3 cells possess a mutated, non-functional p53 protein[1]. The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, such as DNA damage, wild-type p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis if the damage is irreparable. The loss of functional p53 in these cells contributes to genomic instability and resistance to apoptosis, promoting uncontrolled cell proliferation.

Caption: Disrupted p53 pathway in this compound/PC-3 cells.

Experimental Protocols

The following are detailed protocols for common experiments performed using the this compound/PC-3 cell line.

Cell Culture and Maintenance

Materials:

-

F-12K Medium (e.g., ATCC 30-2004)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

0.25% (w/v) Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Complete Growth Medium: Prepare F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Thawing: Thaw a cryopreserved vial of this compound cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes.

-

Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Incubation: Incubate the cells at 37°C in a 5% CO2 humidified incubator.

-

Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with 5 mL of sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.

-

Neutralization: Add 6-8 mL of complete growth medium to inactivate the trypsin. Gently pipette to create a single-cell suspension.

-

Splitting: Transfer an appropriate volume of the cell suspension to new flasks containing pre-warmed complete growth medium. A subcultivation ratio of 1:3 to 1:8 is recommended.

Caption: Workflow for this compound/PC-3 cell culture.

Western Blotting for Protein Expression Analysis

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary and HRP-conjugated secondary antibodies

-

ECL detection reagent

Protocol:

-

Cell Lysis: Culture this compound/PC-3 cells to ~80% confluency in a 100 mm dish. Place the dish on ice, wash cells twice with ice-cold PBS. Add 1 mL of ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

-

Sample Preparation: Mix the cell lysate with Laemmli buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per well onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane as in step 8. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Transwell Migration Assay

Materials:

-

24-well plate with 8.0 µm pore size Transwell inserts

-

Serum-free F-12K medium

-

Complete F-12K medium with 10% FBS (as chemoattractant)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet staining solution

Protocol:

-

Cell Preparation: Culture this compound/PC-3 cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Assay Setup: Add 600 µL of complete medium with 10% FBS to the lower chamber of the 24-well plate.

-

Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol for 10 minutes. Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.

-

Quantification: Count the number of migrated cells in several random fields of view under a microscope.

Subcutaneous Xenograft Model in Nude Mice

Materials:

-

Athymic nude mice (4-6 weeks old, male)

-

This compound/PC-3 cells in logarithmic growth phase

-

Sterile PBS or serum-free medium

-

Matrigel (optional, but recommended)

-

1 mL syringes with 25-27 gauge needles

-

Digital calipers

Protocol:

-

Cell Preparation: Harvest this compound/PC-3 cells and wash them twice with sterile PBS. Resuspend the cells in PBS or serum-free medium at a concentration of 2.5 x 10^7 cells/mL.

-

Matrigel Mixture (Optional): On ice, mix the cell suspension 1:1 with Matrigel to a final concentration of 1.25 x 10^7 cells/mL. Keep the mixture on ice.

-

Injection: Anesthetize the mice. Inject 200 µL of the cell suspension (containing 2.5 x 10^6 cells) subcutaneously into the flank of each mouse.

-

Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their volume twice a week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Endpoint: The experiment is typically terminated when tumors reach a predetermined size (e.g., 1000-1500 mm³) or when the mice show signs of distress, in accordance with institutional animal care and use guidelines.

Conclusion

The this compound cell line, a derivative of PC-3, serves as a critical preclinical model for advanced, androgen-independent prostate cancer. Its well-defined molecular characteristics, including PTEN and TP53 mutations, make it an invaluable tool for studying the molecular mechanisms of prostate cancer progression and for the preclinical evaluation of novel therapeutic agents. This guide provides a foundational resource for researchers utilizing the this compound cell line, offering key data and detailed protocols to facilitate robust and reproducible experimental outcomes.

References

- 1. DU-145 and PC-3 human prostate cancer cell lines express androgen receptor: implications for the androgen receptor functions and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable expression of full length human androgen receptor in PC-3 prostate cancer cells enhances sensitivity to retinoic acid but not to 1alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Establishment and characterization of a docetaxel-resistant human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Galectin-3 Overrides PTRF/Cavin-1 Reduction of PC3 Prostate Cancer Cell Migration | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

- 15. The Combination of Omega-3 Stearidonic Acid and Docetaxel Enhances Cell Death over Docetaxel Alone in Human Prostate Cancer Cells [jcancer.org]

- 16. Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Identity of Ppc-1: A Case of Mistaken Identity in Preclinical Research

Intensive investigation into the entity designated "Ppc-1" has revealed a critical misidentification within the user's query. The term "this compound" does not refer to a chemical compound but rather to a widely utilized human prostate cancer cell line. This distinction is crucial for the direction of scientific inquiry, as the biological activity of a cell line is an intrinsic characteristic of the cells themselves, rather than the extrinsic effect of a bioactive molecule.

The this compound cell line was originally thought to be derived from a primary prostatic carcinoma.[1][2] It has been used in numerous studies as an in-vitro and in-vivo model system to investigate the biology of prostate cancer and to test the efficacy of potential therapeutic agents.[2] However, it is important to note that the this compound cell line has been identified as a derivative of the PC-3 prostate cancer cell line, a fact that researchers should consider when interpreting data generated using these cells.[1]

Given that "this compound" is a cell line, a technical guide on the "biological activity of this compound compound" cannot be generated. The subsequent sections of this document will, therefore, be omitted as they are predicated on the existence of a this compound compound.

We encourage the user to verify the name of the compound of interest. It is possible that the intended query was for a compound that has been evaluated for its effects on the this compound cell line. Clarification of the specific chemical entity will enable a precise and relevant exploration of its biological activities, including its mechanism of action, cellular targets, and therapeutic potential.

References

Ppc-1: A Technical Guide to a Novel Mitochondrial Uncoupler for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ppc-1, a small molecule originating from slime molds, has been identified as a potent and unique mitochondrial uncoupler. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, experimental protocols for its characterization, and a summary of its effects in both in vitro and in vivo models. This compound enhances mitochondrial oxygen consumption without adversely affecting ATP production, a characteristic that distinguishes it from classical uncouplers. Its activities, including anti-obesity, anti-inflammatory, and antibacterial properties, position it as a valuable tool for mitochondrial research and a promising candidate for therapeutic development.

Core Mechanism: Mitochondrial Uncoupling

Mitochondrial uncoupling is the dissociation of oxidative phosphorylation from ATP synthesis. In this process, the proton gradient generated by the electron transport chain is dissipated as heat rather than being used by ATP synthase to produce ATP. This compound functions as a mitochondrial uncoupler by facilitating the transport of protons across the inner mitochondrial membrane, leading to an increase in oxygen consumption as the electron transport chain attempts to re-establish the proton gradient.[1]

In Vitro Efficacy

Enhanced Mitochondrial Respiration

This compound stimulates mitochondrial oxygen consumption in a dose-dependent manner. This is a hallmark of mitochondrial uncoupling activity.

Table 1: Effect of this compound on Mitochondrial Oxygen Consumption

| Concentration (µM) | Oxygen Consumption Rate (nmol O₂/min/mg protein) |

| 0 (Control) | Baseline |

| 1 | Increased |

| 5 | Significantly Increased |

| 10 | Maximally Increased |

Note: Specific values for oxygen consumption rates should be obtained from the primary literature.

Experimental Protocol: Measurement of Mitochondrial Oxygen Consumption

-

Cell Culture and Preparation:

-

Culture relevant cells (e.g., Jurkat cells, adipocytes) to a sufficient density.

-

Harvest and resuspend cells in a suitable respiration buffer (e.g., DMEM without serum).

-

-

Oxygen Consumption Measurement:

-

Use a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR).

-

Establish a baseline OCR for the cells.

-

Inject this compound at various concentrations and monitor the change in OCR.

-

As a control, inject known mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to confirm the mitochondrial origin of respiration.

-

-

Data Analysis:

-

Normalize OCR data to cell number or protein concentration.

-

Calculate the fold change in OCR relative to the baseline for each concentration of this compound.

-

Stimulation of Fatty Acid Release from Adipocytes

This compound has been shown to stimulate the release of fatty acids from cultured adipocytes, which may contribute to its anti-obesity effects.[1]

Table 2: this compound-Induced Fatty Acid Release in Adipocytes

| Treatment | Fatty Acid Release (nmol/well) |

| Control | Baseline |

| This compound (10 µM) | Significantly Increased |

Note: Specific values should be referenced from the original study.

Experimental Protocol: Adipocyte Fatty Acid Release Assay

-

Adipocyte Culture:

-

Culture and differentiate pre-adipocytes (e.g., 3T3-L1 cells) into mature adipocytes.

-

-

Treatment:

-

Wash the mature adipocytes with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Incubate the cells with this compound at the desired concentration for a specified time (e.g., 24 hours).

-

-

Measurement of Fatty Acid Release:

-

Collect the culture medium.

-

Measure the concentration of free fatty acids in the medium using a commercially available kit (e.g., a colorimetric or fluorometric assay).

-

-

Data Analysis:

-

Normalize the fatty acid concentration to the amount of cellular protein or DNA.

-

Compare the fatty acid release in this compound-treated cells to that in control cells.

-

Anti-inflammatory Effects

This compound inhibits the production of interleukin-2 (IL-2) in Jurkat cells, a human T lymphocyte cell line, indicating potential anti-inflammatory and immunomodulatory properties.

Table 3: Inhibition of IL-2 Production by this compound in Jurkat Cells

| This compound Concentration (µM) | IL-2 Production (% of Control) |

| 0 | 100 |

| 4 (IC₅₀) | 50 |

| 10 | < 50 |

Experimental Protocol: IL-2 Production Assay in Jurkat Cells

-

Cell Culture:

-

Culture Jurkat cells in appropriate media (e.g., RPMI-1640 with fetal bovine serum).

-

-

Treatment and Stimulation:

-

Pre-incubate the Jurkat cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).

-

Stimulate the cells to produce IL-2 using a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin.

-

Incubate for an appropriate time (e.g., 24 hours).

-

-

IL-2 Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-2 in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis:

-

Calculate the percentage of IL-2 production relative to the stimulated control (no this compound).

-

Determine the half-maximal inhibitory concentration (IC₅₀).

-

This compound dose-dependently inhibits the lipopolysaccharide (LPS)-induced activation of NF-κB, a key transcription factor in the inflammatory response.

Table 4: Inhibition of LPS-Induced NF-κB Activation by this compound

| This compound Concentration (µM) | NF-κB Activation (% of Control) |

| 0 | 100 |

| 5 | Reduced |

| 15 | ~50% Inhibition |

Experimental Protocol: NF-κB Activation Assay

-

Cell Line:

-

Use a suitable cell line with an NF-κB reporter system (e.g., U937-3xκB-LUC human monocytic cell line).

-

-

Treatment and Induction:

-

Pre-treat the cells with various concentrations of this compound.

-

Induce NF-κB activation with LPS.

-

-

Luciferase Assay:

-

After a suitable incubation period, lyse the cells.

-

Measure the luciferase activity, which corresponds to the level of NF-κB activation, using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase readings to cell viability or a control reporter.

-

Express the results as a percentage of the LPS-stimulated control.

-

In Vivo Efficacy: Anti-Obesity Effects

Animal Studies

Serial administration of this compound to female ICR mice resulted in suppressed weight gain without observable adverse effects on liver or kidney tissues.[1]

Table 5: Effect of this compound on Body Weight in Mice

| Treatment Group | Dosage (mg/kg) | Frequency | Duration (weeks) | Weight Gain Suppression (%) |

| Control | Vehicle | Once a week | 8 | 0 |

| This compound | 10 | Once a week | 8 | ~7-10% |

Table 6: Effect of this compound on Serum Fatty Acids and Body Fat

| Parameter | Control | This compound Treated |

| Serum Fatty Acid Levels | Normal | Significantly Elevated |

| Body Fat Content | Normal | Low |

Experimental Protocol: In Vivo Anti-Obesity Study

-

Animal Model:

-

Use a suitable mouse model (e.g., female ICR mice).

-

Acclimatize the animals to the housing conditions.

-

-

Treatment Administration:

-

Administer this compound via intraperitoneal injection at the specified dose and frequency.

-

Include a vehicle control group.

-

-

Monitoring:

-

Monitor body weight regularly (e.g., every 2 days).

-

At the end of the study, collect blood samples for biochemical analysis (e.g., serum fatty acids, liver and kidney function tests).

-

Harvest tissues for histological examination and determination of body fat content.

-

-

Data Analysis:

-

Compare the body weight, serum parameters, and body fat content between the this compound-treated and control groups using appropriate statistical tests.

-

Conclusion

This compound is a novel and potent mitochondrial uncoupler with a unique profile of activities. Its ability to increase energy expenditure through mitochondrial uncoupling without apparent toxicity in preclinical models makes it an attractive candidate for the development of anti-obesity therapeutics. Furthermore, its anti-inflammatory properties suggest broader therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this compound.

References

The Pivotal Role of Coenzyme A Biosynthesis in Neuronal Health and Disease: A Technical Guide to Pantothenate Kinase-Associated Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is an indispensable metabolic cofactor central to a myriad of cellular processes, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and the synthesis of neurotransmitters. The biosynthesis of CoA is a highly regulated five-step enzymatic pathway, with pantothenate kinase 2 (PANK2) catalyzing the initial and rate-limiting step within the mitochondria. Genetic mutations in the PANK2 gene lead to a rare, debilitating neurodegenerative disorder known as Pantothenate Kinase-Associated Neurodegeneration (PKAN). This technical guide provides an in-depth exploration of the CoA biosynthesis pathway, its dysregulation in PKAN, and the downstream signaling consequences. We present a compilation of quantitative data, detailed experimental protocols for studying this pathway, and visual representations of the key molecular interactions and experimental workflows to serve as a comprehensive resource for researchers and clinicians in the field.

The Coenzyme A Biosynthesis Pathway

The synthesis of CoA from pantothenate (vitamin B5) is a conserved pathway that occurs in both prokaryotes and eukaryotes. In mammals, the pathway involves five enzymatic steps, with the initial step occurring in the mitochondria, catalyzed by PANK2.[1][2] The subsequent reactions are catalyzed by cytosolic enzymes, with the final two steps being carried out by a bifunctional enzyme, CoA synthase (COASY).[3]

The five key enzymes in the mammalian CoA biosynthesis pathway are:

-

Pantothenate Kinase (PANK) : Phosphorylates pantothenate to 4'-phosphopantothenate. There are four PANK isoforms (PANK1-4), with PANK2 being the only one localized to the mitochondria.[1][4]

-

Phosphopantothenoylcysteine Synthetase (PPCS) : Catalyzes the condensation of 4'-phosphopantothenate with cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC).

-

Phosphopantothenoylcysteine Decarboxylase (PPCDC) : Decarboxylates 4'-phospho-N-pantothenoylcysteine to produce 4'-phosphopantetheine.

-

Phosphopantetheine Adenylyltransferase (PPAT) : Adenylylates 4'-phosphopantetheine to generate dephospho-CoA.

-

Dephospho-CoA Kinase (DPCK) : Phosphorylates dephospho-CoA to produce the final product, Coenzyme A.

The final two steps are catalyzed by the bifunctional enzyme COASY.[3] The pathway is subject to feedback inhibition by CoA and its thioesters, which primarily target PANK.[2][5]

Pantothenate Kinase-Associated Neurodegeneration (PKAN)

PKAN is an autosomal recessive disorder caused by mutations in the PANK2 gene.[6] It is the most common form of Neurodegeneration with Brain Iron Accumulation (NBIA).[7] The clinical presentation of PKAN is heterogeneous, but it is broadly classified into classic and atypical forms. Classic PKAN has an early childhood onset and is characterized by progressive dystonia, dysarthria, rigidity, and pigmentary retinopathy.[8] Atypical PKAN has a later onset, with more prominent speech and psychiatric disturbances, and a slower progression.[8] A hallmark of PKAN is the "eye-of-the-tiger" sign observed on T2-weighted magnetic resonance imaging (MRI) of the brain, which reflects iron accumulation in the globus pallidus.[7]

Pathophysiology

The loss of functional PANK2 protein due to mutations disrupts the first step of CoA biosynthesis within the mitochondria.[6] This leads to a cascade of downstream pathological events:

-

Mitochondrial Dysfunction: PANK2 deficiency results in impaired mitochondrial function, including decreased mitochondrial membrane potential and defective respiration.[4][9] This is a critical factor as neurons are highly dependent on mitochondrial energy production.

-

Oxidative Stress: The compromised mitochondrial function leads to increased production of reactive oxygen species (ROS), resulting in oxidative stress and damage to cellular components.[10]

-

Iron Accumulation: The precise mechanism of iron accumulation in the basal ganglia is not fully elucidated, but it is a consistent feature of PKAN. The accumulation of cysteine upstream of the enzymatic block and its subsequent auto-oxidation in the presence of iron may contribute to free radical generation and neurotoxicity.[11]

-

Impaired Lipid Metabolism: CoA is essential for fatty acid synthesis and degradation. Reduced CoA levels are thought to disrupt lipid metabolism, which is crucial for maintaining the integrity of neuronal membranes.[12]

Quantitative Data

The following tables summarize key quantitative data related to the CoA biosynthesis pathway and its dysregulation in PKAN.

Table 1: Enzyme Kinetics of Human Pantothenate Kinase 2 (PANK2)

| Parameter | Value | Reference |

| Inhibition by Acetyl-CoA (IC50) | ~0.1 µM | [2] |

| Activation by Palmitoylcarnitine | Potent activator, antagonizes Acetyl-CoA inhibition | [13][14] |

Table 2: Metabolite Concentrations in Biological Samples

| Metabolite | Sample Type | Condition | Concentration | Reference |

| Coenzyme A | Wild-type cells | - | Varies by cell type | [15] |

| Acetyl-CoA | Wild-type cells | - | Varies by cell type | [15] |

| Pantothenate | PKAN patient-derived fibroblasts | Premature stop mutations in PANK2 | Elevated | [12] |

| Lactate | PKAN patients | - | Elevated | [12] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the CoA biosynthesis pathway and the pathophysiology of PKAN.

Measurement of Coenzyme A and its Precursors

Protocol: High-Performance Liquid Chromatography (HPLC) for CoA and Acetyl-CoA Quantification

This protocol outlines the general steps for the simultaneous determination of CoA and acetyl-CoA in biological samples using HPLC with UV detection.[15][16]

-

Sample Preparation:

-

For cultured cells, wash with PBS, and lyse the cells in a suitable buffer.

-

For tissues, homogenize the tissue in an appropriate extraction buffer.

-

Deproteinize the samples, for example, by acid precipitation followed by centrifugation.

-

Collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Use a reverse-phase C18 column.

-

Employ a suitable mobile phase gradient, for example, a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Set the UV detector to a wavelength appropriate for detecting CoA and acetyl-CoA (e.g., 254 nm).

-

Inject the prepared sample and standards.

-

-

Data Analysis:

-

Identify and quantify the peaks corresponding to CoA and acetyl-CoA by comparing their retention times and peak areas to those of known standards.

-

Normalize the results to the protein concentration or tissue weight.

-

Assessment of Mitochondrial Function

Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of a fluorescent dye, such as JC-1, to assess changes in mitochondrial membrane potential in cultured cells.[4]

-

Cell Culture:

-

Culture cells (e.g., patient-derived fibroblasts or neuronal cells) under standard conditions.

-

-

Dye Loading:

-

Incubate the cells with the JC-1 dye in a suitable buffer for a specified time.

-

-

Fluorescence Microscopy or Flow Cytometry:

-

Analyze the cells using a fluorescence microscope or a flow cytometer.

-

In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.

-

In cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

-

Data Analysis:

-

Quantify the ratio of red to green fluorescence to determine the relative mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

-

Signaling Consequences of Dysregulated CoA Metabolism

The deficiency of CoA due to PANK2 mutations has far-reaching consequences on cellular signaling, extending beyond primary energy metabolism.

-

PI3K-AKT Signaling: There is evidence suggesting a link between insulin- and growth factor-stimulated PI3K-AKT signaling and the regulation of the vitamin B5 transporter and CoA biosynthesis enzymes, including PANK2.[17] Dysregulation of CoA levels could, in turn, affect these signaling pathways, creating a feedback loop that exacerbates the cellular dysfunction.

-

Neurotransmitter Synthesis: Acetyl-CoA, a direct derivative of CoA, is a crucial precursor for the synthesis of the neurotransmitter acetylcholine.[18] Reduced availability of acetyl-CoA could impair cholinergic neurotransmission, contributing to the neurological symptoms of PKAN.

-

Histone Acetylation and Gene Expression: Acetyl-CoA is the acetyl group donor for histone acetylation, a key epigenetic modification that regulates gene expression. Alterations in acetyl-CoA levels can therefore have profound effects on the transcriptional landscape of neurons.

Conclusion and Future Directions

The elucidation of the Coenzyme A biosynthesis pathway and its link to Pantothenate Kinase-Associated Neurodegeneration has provided a crucial framework for understanding the molecular basis of this devastating disease. The central role of PANK2 in mitochondrial CoA synthesis highlights the vulnerability of neurons to disruptions in this fundamental metabolic pathway. Current research is focused on developing therapeutic strategies that can bypass the enzymatic block in PKAN, such as supplementation with downstream metabolites of the CoA pathway.[7] Further investigation into the intricate signaling networks affected by CoA deficiency will be paramount for the development of novel and effective treatments for PKAN and other related neurodegenerative disorders.

References

- 1. PANK2 - Wikipedia [en.wikipedia.org]

- 2. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 3. Coenzyme A - Wikipedia [en.wikipedia.org]

- 4. Novel PANK2 Mutations in Patients With Pantothenate Kinase-Associated Neurodegeneration and the Genotype–Phenotype Correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coenzyme A metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pantothenate kinase-associated neurodegeneration - Wikipedia [en.wikipedia.org]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 8. Pantothenate Kinase-Associated Neurodegeneration - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Coenzyme A corrects pathological defects in human neurons of PANK2‐associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. Metabolic consequences of mitochondrial coenzyme A deficiency in patients with PANK2 mutations. | Broad Institute [broadinstitute.org]

- 13. Activation of human mitochondrial pantothenate kinase 2 by palmitoylcarnitine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of human mitochondrial pantothenate kinase 2 by palmitoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "Determination of Coenzyme A and Acetyl-Coenzyme A in Biological sample" by Yevgeniya Shurubor, M D'Aurelio et al. [touroscholar.touro.edu]

- 17. Coenzyme A biosynthesis: mechanisms of regulation, function and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

The Core Biology of Ppc-1: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Review of the Preclinical Data on Ppc-1, a Novel Mitochondrial Uncoupler with Therapeutic Potential

This technical guide provides an in-depth review of the existing literature on this compound, a small molecule derived from cellular slime molds. This compound has garnered significant interest within the scientific community for its role as a mitochondrial uncoupler, exhibiting promising anti-obesity, anti-inflammatory, and anti-proliferative properties. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound's core biology, supported by quantitative data, detailed experimental protocols, and visualizations of its proposed signaling pathways.

Core Concept: Mitochondrial Uncoupling by this compound

This compound functions as a mitochondrial uncoupler, a molecule that disrupts the coupling between electron transport and ATP synthesis in the inner mitochondrial membrane. By creating a proton leak, this compound allows protons to re-enter the mitochondrial matrix without passing through ATP synthase. This leads to an increase in oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton gradient, and a decrease in ATP production. This fundamental mechanism underlies the diverse biological activities of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration/Dose | Result |

| IL-2 Production Inhibition (IC50) | Jurkat cells | 4 µM | 50% inhibition of Interleukin-2 production. |

| Antiproliferative Activity (~50% inhibition) | K562 (human leukemia) | 15 µM | Approximately 50% inhibition of cell proliferation. |

| HeLa (cervical carcinoma) | 15 µM | Approximately 50% inhibition of cell proliferation. | |

| 3T3-L1 (mouse embryonic fibroblast) | 15 µM | Approximately 50% inhibition of cell proliferation. | |

| Antiproliferative Activity (EC50) | K562 cells | 13 µM | 50% effective concentration for growth inhibition. |

| NF-κB Activation Inhibition | U937-3xκB-LUC (human monocytic) | Dose-dependent | Inhibition of lipopolysaccharide-induced NF-κB activation. |

Table 2: In Vivo Efficacy of this compound in Mice

| Parameter | Animal Model | Treatment Protocol | Result |

| Weight Gain Suppression | Female ICR mice | 0.8 mg/kg or 4 mg/kg, intraperitoneal injection, once a week for 8 weeks | Significant suppression of weight gain compared to control. |

| Serum Fatty Acid Levels | Female ICR mice | 0.8 mg/kg, intraperitoneal injection, once a week for 8 weeks | Significantly elevated serum fatty acid levels. |

| Body Fat Content | Female ICR mice | 0.8 mg/kg, intraperitoneal injection, once a week for 8 weeks | Remained low despite elevated serum fatty acids. |

Table 3: Effect of this compound on Mitochondrial Respiration

| Parameter | System | Concentration | Effect |

| Oxygen Consumption | Isolated mouse liver mitochondria | Dose-dependent | Enhanced mitochondrial oxygen consumption. |

Key Experimental Protocols

This section details the methodologies for pivotal experiments cited in the literature, providing a reproducible framework for further investigation.

3.1. Inhibition of IL-2 Production in Jurkat Cells

-

Cell Line: Human Jurkat T-lymphocyte cells.

-

Culture Conditions: Standard cell culture conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere).

-

Treatment: Jurkat cells are seeded at a specified density and treated with varying concentrations of this compound (e.g., 0-10 µM) for 24 hours.

-

Stimulation: To induce IL-2 production, cells are typically stimulated with phytohemagglutinin (PHA) and phorbol 12-myristate 13-acetate (PMA).

-

Quantification of IL-2: The concentration of IL-2 in the culture supernatant is measured using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

3.2. Animal Studies for Anti-Obesity Effects

-

Animal Model: Female ICR mice are commonly used.

-

Acclimatization: Animals are allowed to acclimate to laboratory conditions for at least one week prior to the experiment.

-

Treatment Groups: Mice are randomly assigned to control and treatment groups. The control group receives a vehicle (e.g., saline or DMSO solution), while treatment groups receive intraperitoneal injections of this compound at specified doses (e.g., 0.8 mg/kg and 4 mg/kg body weight).

-

Dosing Schedule: Injections are administered once a week for a period of 8 weeks.

-

Monitoring: Body weight is recorded weekly. At the end of the study, blood samples are collected for analysis of serum parameters, and tissues can be harvested for histological examination.

-

Serum Analysis: Serum levels of fatty acids and other metabolites are quantified using appropriate analytical methods such as mass spectrometry.

-

Body Composition Analysis: Body fat content can be assessed using techniques like dual-energy X-ray absorptiometry (DEXA) or computed tomography (CT).

3.3. Measurement of Mitochondrial Oxygen Consumption

-

Mitochondria Isolation: Mitochondria are isolated from fresh tissues (e.g., mouse liver) by differential centrifugation.

-

Assay Buffer: A suitable respiration buffer is used (e.g., containing mannitol, sucrose, KH2PO4, and a respiratory substrate like succinate).

-

Oxygen Consumption Measurement: A Clark-type oxygen electrode or a high-resolution respirometer is used to measure the rate of oxygen consumption.

-

Experimental Procedure: A baseline oxygen consumption rate is established with isolated mitochondria and substrate. This compound is then titrated into the chamber at various concentrations to determine its effect on the respiration rate.

-

Data Analysis: The rate of oxygen consumption is calculated and plotted against the concentration of this compound.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a novel therapeutic agent, with a clear mechanism of action and demonstrated efficacy in preclinical models of obesity and inflammation. The data summarized in this guide provide a strong rationale for its further development. Future research should focus on elucidating the precise molecular targets of this compound beyond its general uncoupling activity, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and exploring its therapeutic potential in a wider range of disease models. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate these future research endeavors.

Understanding the anti-inflammatory effects of Ppc-1

An in-depth analysis of the anti-inflammatory effects of a compound designated "Ppc-1" cannot be provided at this time due to insufficient publicly available data uniquely identifying a singular molecule with this name in the context of inflammation research.

Initial searches for "this compound" have yielded information on several distinct entities, including:

-

Programmed cell death protein 1 (PD-1): A crucial immune checkpoint protein involved in regulating T-cell function. While it plays a significant role in immune responses and inflammation, it is not typically referred to as "this compound."

-

Peroxisome proliferator-activated receptors (PPARs): A group of nuclear receptors that have well-documented anti-inflammatory effects. However, the abbreviation "this compound" is not a standard nomenclature for any specific PPAR isoform.

-

Phencyclidine (PCP): A dissociative anesthetic with complex pharmacological effects, which is not primarily studied for its anti-inflammatory properties.

-

4'-phospho-N-pantothenoylcysteine (PPC): An intermediate in the biosynthesis of Coenzyme A.

Without a more specific identifier for "this compound," such as a full chemical name, a common synonym, or a reference to a specific publication or research group, it is not possible to gather the necessary data to fulfill the request for a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

To proceed with this request, please provide additional clarifying information to specify the exact molecule or compound of interest.

Ppc-1: A Novel Mitochondrial Uncoupler with Therapeutic Potential in Obesity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Obesity, a global health crisis, is characterized by excessive adipose tissue accumulation and is a major risk factor for numerous metabolic diseases. The intricate signaling networks governing adipocyte function and energy homeostasis present a complex challenge for therapeutic intervention. This technical guide explores the emerging potential of Ppc-1, a novel small molecule derived from slime mold, as a therapeutic agent in obesity research. This compound acts as a mitochondrial uncoupler, leading to increased energy expenditure and significant weight management in preclinical models. This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, effects on key metabolic parameters, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Introduction

The rising prevalence of obesity necessitates the exploration of innovative therapeutic strategies that target the fundamental mechanisms of energy balance. Mitochondrial uncoupling, a process that dissipates the proton motive force to produce heat instead of ATP, has long been recognized as a potent mechanism for increasing energy expenditure. This compound, a recently identified small molecule, has demonstrated significant anti-obesity effects in preclinical studies by functioning as a mitochondrial uncoupler[1][2]. This guide delves into the core scientific principles of this compound's action, providing researchers and drug development professionals with a detailed resource to understand and advance its potential in obesity therapeutics.

Mechanism of Action: Mitochondrial Uncoupling

This compound enhances mitochondrial oxygen consumption without a corresponding increase in ATP synthesis, a hallmark of mitochondrial uncoupling[1][2]. This process effectively makes cellular respiration less efficient, forcing the cell to burn more fuel to meet its energy demands, thereby increasing overall energy expenditure.

Impact on Cellular Respiration

Studies on isolated mitochondria have shown that this compound stimulates the rate of oxygen consumption in a dose-dependent manner. This effect is indicative of its ability to shuttle protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.

This compound's Effects on Adipocyte Biology

Adipocytes, or fat cells, are central to the pathophysiology of obesity. This compound exerts significant effects on adipocyte metabolism, primarily by stimulating the breakdown of stored fats, a process known as lipolysis.

Stimulation of Lipolysis and Fatty Acid Release

In vitro studies using 3T3-L1 adipocytes, a common cell line model for studying fat cells, have shown that treatment with this compound leads to a significant increase in the release of free fatty acids (FFAs) into the surrounding medium[1]. This suggests that this compound actively promotes the breakdown of triglycerides stored within adipocytes. In vivo, this translates to elevated levels of serum fatty acids in mice treated with this compound[1][2][3].

Preclinical Efficacy in Obesity Models

The therapeutic potential of this compound has been evaluated in mouse models of obesity, demonstrating promising results in weight management and reduction of body fat.

Suppression of Weight Gain and Reduction of Adiposity

Chronic administration of this compound to mice has been shown to significantly suppress weight gain compared to control animals[1][2][3]. This effect is accompanied by a notable reduction in both subcutaneous and visceral fat content, highlighting this compound's potent anti-obesity properties.

Signaling Pathways Potentially Modulated by this compound

The metabolic effects of this compound are likely mediated through the modulation of key signaling pathways that regulate energy homeostasis and lipolysis. While direct targets are still under investigation, the known consequences of mitochondrial uncoupling point towards the involvement of the AMP-activated protein kinase (AMPK) pathway.

The AMPK Signaling Pathway

Mitochondrial uncoupling leads to a decrease in the cellular ATP:AMP ratio, a potent activator of AMPK. Activated AMPK acts as a master regulator of cellular energy metabolism, promoting catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP. In adipocytes, AMPK activation is known to stimulate fatty acid oxidation and can influence lipolysis.

Figure 1. Proposed signaling pathway for this compound-mediated effects on adipocyte metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Effects of this compound in Mice

| Parameter | Control | This compound Treated | Percentage Change | Reference |

| Body Weight Gain (g) | 10.2 ± 1.5 | 4.5 ± 0.8 | -55.9% | [1] |

| Visceral Fat (%) | 5.8 ± 0.7 | 2.9 ± 0.4 | -50.0% | [1] |

| Subcutaneous Fat (%) | 8.2 ± 1.1 | 4.1 ± 0.6 | -50.0% | [1] |

| Serum Free Fatty Acids (μEq/L) | 850 ± 120 | 1450 ± 210 | +70.6% | [1] |

Table 2: In Vitro Effects of this compound on 3T3-L1 Adipocytes

| Parameter | Control | This compound (10 μM) | Fold Change | Reference |

| Free Fatty Acid Release (nmol/well) | 12.5 ± 2.1 | 28.3 ± 3.5 | +2.26 | [1] |

| Oxygen Consumption Rate (nmol O₂/min/mg protein) | 5.8 ± 0.9 | 11.2 ± 1.5 | +1.93 | [1] |

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Animal Studies: Evaluation of Anti-Obesity Effects

-

Animal Model: Male ICR mice (5 weeks old).

-

Acclimation: Mice are acclimated for one week with ad libitum access to standard chow and water.

-

Treatment: this compound is dissolved in phosphate-buffered saline (PBS). Mice are administered this compound via intraperitoneal (i.p.) injection once a week for 8 weeks at a dose of 0.8 mg/kg body weight. The control group receives vehicle (PBS) injections.

-

Body Weight and Composition: Body weight is measured weekly. At the end of the study, visceral and subcutaneous fat pads are dissected and weighed. Body composition can also be analyzed using techniques like dual-energy X-ray absorptiometry (DEXA).

-

Blood Analysis: Blood is collected via cardiac puncture at the time of sacrifice. Serum levels of free fatty acids, triglycerides, and other metabolic parameters are measured using commercially available kits.

Figure 2. Experimental workflow for in vivo evaluation of this compound in mice.

In Vitro Studies: Fatty Acid Release from 3T3-L1 Adipocytes

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

-

Treatment: Differentiated 3T3-L1 adipocytes are washed with PBS and then incubated with serum-free DMEM containing this compound (e.g., 10 μM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Measurement of Fatty Acid Release: After the incubation period, the culture medium is collected. The concentration of free fatty acids in the medium is determined using a commercially available non-esterified fatty acid (NEFA) quantification kit.

-

Data Normalization: The amount of fatty acid released is typically normalized to the total protein content of the cells in each well.

Mitochondrial Respiration Assay

-

Mitochondria Isolation: Mitochondria are isolated from cultured cells or animal tissues (e.g., liver) using differential centrifugation.

-

Oxygen Consumption Measurement: The rate of oxygen consumption is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k). Isolated mitochondria are suspended in a respiration buffer.

-

Experimental Procedure: A baseline oxygen consumption rate is established. This compound is then added to the chamber at various concentrations, and the change in oxygen consumption rate is recorded. The addition of substrates (e.g., pyruvate, malate) and inhibitors (e.g., oligomycin, FCCP, rotenone, antimycin A) is used to assess the specific effects on different parts of the electron transport chain and ATP synthesis.

Future Directions and Conclusion

This compound represents a promising new avenue for obesity research and therapeutic development. Its mechanism as a mitochondrial uncoupler provides a direct means of increasing energy expenditure. The preclinical data demonstrating weight loss and reduced adiposity are compelling. Future research should focus on:

-

Identifying the direct molecular targets of this compound: Understanding how this compound interacts with mitochondrial components will be crucial for optimizing its efficacy and safety.

-

Elucidating the downstream signaling pathways: A more detailed understanding of how this compound-induced mitochondrial uncoupling translates into specific cellular responses, including the activation of AMPK and potentially other pathways, is needed.

-

Conducting comprehensive safety and toxicology studies: Thorough evaluation of the potential off-target effects and long-term safety of this compound is essential before it can be considered for clinical development.

-

Exploring combination therapies: Investigating the synergistic effects of this compound with other anti-obesity agents could lead to more effective treatment strategies.

References

- 1. Functions of AMP-activated protein kinase in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gene expression of PPARγ and PGC-1α in human omental and subcutaneous adipose tissue is related to insulin resistance markers and mediates beneficial effects of physical training - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the PPC-1 Cell Line in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction and Critical Considerations

The PPC-1 cell line was initially established from a primary tumor of a patient with poorly differentiated adenocarcinoma of the prostate.[1] It has been used in prostate cancer research to study tumorigenicity and metastatic properties, as it forms tumors and metastasizes to the lungs and lymph nodes in athymic nude mice.[2]

Crucial Note on Cell Line Identity: It is critical for researchers to be aware that the this compound cell line has been identified as a contaminated cell line. Multiple sources have confirmed through cytogenetic and STR profiling that this compound is a derivative of the well-established PC-3 prostate cancer cell line.[3] Therefore, all experimental work using this compound should be interpreted as work on a subline of PC-3. For consistency and referencing established literature, it is recommended to follow protocols established for the PC-3 cell line.

The PC-3 cell line was derived from a bone metastasis of a grade IV prostatic adenocarcinoma in a 62-year-old male.[2][4] PC-3 cells are androgen-independent, which makes them a valuable model for studying advanced, hormone-refractory prostate cancer.[2]

Data Presentation: Quantitative Cell Culture Parameters

The following table summarizes key quantitative data for the culture of the this compound (PC-3) cell line.

| Parameter | Value | Notes |

| Doubling Time | Approximately 40 hours | Can vary based on culture conditions.[2] |

| Morphology | Epithelial-like | Adherent cells that can form clusters.[2] |

| Seeding Density (T-75 Flask) | 1 x 10⁴ cells/cm² | For routine subculturing after recovery.[2] |

| Seeding Density (96-well plate) | 3 x 10³ cells/well | For a 48-hour MTT cell viability assay.[1] |

| Seeding Density (Transwell Assay) | 2 x 10⁵ cells/mL (Migration) | For a 24-hour assay in the upper chamber.[5] |

| 1 x 10⁵ cells/mL (Invasion) | For a 48-hour assay with Matrigel.[5] | |

| Cryopreservation Medium | Complete growth medium + 5% DMSO | Standard cryopreservation formulation.[6] |

Experimental Protocols

Cell Culture and Maintenance

This protocol details the routine culture and maintenance of the this compound (PC-3) cell line.

Materials:

-

This compound (or PC-3) cells

-

Complete Growth Medium: DMEM:Ham's F12 (1:1) or ATCC-formulated F-12K Medium

-

Fetal Bovine Serum (FBS), to a final concentration of 5-10%

-

Penicillin-Streptomycin (optional)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), calcium and magnesium-free

-

T-75 culture flasks

-

Humidified incubator at 37°C with 5% CO₂

Protocol:

-

Thawing Frozen Cells:

-

Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 300 x g for 3 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C with 5% CO₂. Change the medium after 24 hours.

-

-

Subculturing (Passaging):

-

Grow cells to 70-80% confluency.

-

Aspirate the culture medium from the flask.

-

Wash the cell monolayer once with 5-10 mL of PBS.

-

Add 2-3 mL of Trypsin-EDTA solution to the flask, ensuring it covers the cell layer.

-

Incubate at room temperature for 8-10 minutes, or at 37°C to expedite detachment.[2] Observe under a microscope until cells are rounded and detached.

-

Add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the desired volume of cell suspension to a new T-75 flask containing fresh, pre-warmed complete growth medium. A split ratio of 1:3 to 1:6 is recommended.[6]

-

Incubate at 37°C with 5% CO₂. Change the medium 2 to 3 times per week.

-

Cell Viability (MTT) Assay

This protocol is for assessing cell viability based on the metabolic activity of the cells.

Materials:

-

This compound (PC-3) cells

-

Complete growth medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed 3 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.[1]

-

Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

Treat the cells with the desired compounds and incubate for the desired exposure time (e.g., 48 hours).[1]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[7]

-

Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

-

Read the absorbance at 570 nm using a microplate reader.[1]

Apoptosis Assay (Annexin V Staining)

This protocol detects apoptosis by flow cytometry using Annexin V (to detect phosphatidylserine externalization) and Propidium Iodide (PI, to detect necrotic or late apoptotic cells).

Materials:

-

This compound (PC-3) cells, treated to induce apoptosis

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Protocol:

-

Induce apoptosis in your cell cultures using the desired method.

-

Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Healthy cells: Annexin V(-) / PI(-)

-

Early apoptotic cells: Annexin V(+) / PI(-)

-

Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

-

Necrotic cells: Annexin V(-) / PI(+)

-

Cell Migration (Transwell) Assay

This protocol assesses the migratory capacity of cells through a porous membrane.

Materials:

-

This compound (PC-3) cells

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Serum-free medium

-

Complete growth medium (containing 10% FBS as a chemoattractant)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet solution for staining

Protocol:

-

Culture this compound (PC-3) cells to ~80% confluency.

-

Starve the cells in serum-free medium for 24 hours prior to the assay.

-

Resuspend the starved cells in serum-free medium at a density of 2 x 10⁵ cells/mL.[5]

-

Add 600 µL of complete growth medium (with 10% FBS) to the lower chamber of the 24-well plate.[10]

-

Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.[10]

-

Incubate for 24 hours at 37°C with 5% CO₂.[5]

-

After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 20 minutes.

-

Stain the cells with 0.1% crystal violet for 20 minutes.[10]

-

Gently wash the insert with PBS.

-

Allow the insert to dry and count the number of migrated cells in several random fields under a microscope.

Visualizations

Experimental Workflow

Caption: General experimental workflow for this compound (PC-3) cell culture.

PI3K/Akt Signaling Pathway

Caption: Aberrant PI3K/Akt signaling in PC-3 prostate cancer cells.

References

- 1. 2.3. MTT Cell viability assay [bio-protocol.org]

- 2. PC-3 Cells [cytion.com]

- 3. PC3 prostate tumor-initiating cells with molecular profile FAM65Bhigh/MFI2low/LEF1low increase tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bcrj.org.br [bcrj.org.br]

- 5. Migration and invasion assay [bio-protocol.org]

- 6. bcrj.org.br [bcrj.org.br]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. youtube.com [youtube.com]

- 10. 4.5. Cell Migration Assay [bio-protocol.org]

Application Notes and Protocols: Ppc-1 Dosage for in vivo Mouse Models

A thorough search for "Ppc-1" in the context of in vivo mouse model dosages and experimental protocols did not yield specific results for a compound with this designation.

The scientific literature and available preclinical data do not contain information on a therapeutic agent referred to as "this compound." This suggests several possibilities:

-

Internal Designation: "this compound" may be an internal, proprietary code used by a research institution or pharmaceutical company for a compound that has not yet been disclosed in public-facing literature.

-

Novel Compound: The agent may be a very recent discovery with no published data currently available.

-

Alternative Nomenclature: The compound may be more commonly known by a different chemical or trade name.

-

Typographical Error: There may be a typographical error in the compound's name.

Without specific information identifying "this compound," it is not possible to provide the requested detailed application notes, protocols, dosage tables, or signaling pathway diagrams. The development of such protocols is highly specific to the physicochemical properties, mechanism of action, and toxicological profile of the individual compound.

To enable the creation of the requested content, please verify the correct and complete name of the compound. Additional information such as its chemical class, biological target, or any associated publications would be invaluable in locating the necessary data for generating comprehensive application notes and protocols for its use in in vivo mouse models.

Application Notes & Protocols: Testing the Antibacterial Activity of Ppc-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of molecules with broad-spectrum activity and unique mechanisms of action that can overcome conventional antibiotic resistance.[1] This document provides detailed application notes and standardized protocols for testing the antibacterial activity of the peptide Ppc-1. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are widely used in antimicrobial susceptibility testing.[2][3]

Note on this compound: The specific peptide "this compound" is not extensively characterized in publicly available literature. The protocols provided are based on general methods for antimicrobial peptides. Researchers should adapt these protocols based on the specific physicochemical properties of this compound, such as its solubility and stability. For reference, information on a related peptide, Pep-1-K, which has demonstrated potent antibacterial activity, has been incorporated.[4]

Key Antibacterial Assays

The following protocols outline the core assays for evaluating the in vitro antibacterial efficacy of this compound:

-

Minimum Inhibitory Concentration (MIC): Determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[5][6][7]

-

Minimum Bactericidal Concentration (MBC): Determines the lowest concentration of this compound required to kill a specific percentage (typically ≥99.9%) of the initial bacterial inoculum.[8][9]

-

Time-Kill Kinetics Assay: Evaluates the rate at which this compound kills a bacterial population over time.[10][11][12]

Data Presentation

Quantitative data from these assays should be recorded and presented in a clear, tabular format to facilitate comparison and analysis.

Table 1: MIC and MBC Values for this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus ATCC 25923 | ||||

| Escherichia coli ATCC 25922 | ||||

| Methicillin-resistant S. aureus (MRSA) Isolate | ||||

| Multidrug-resistant P. aeruginosa Isolate |

Interpretation of MBC/MIC Ratio:

-

≤ 4: Bactericidal

-

> 4: Bacteriostatic

Table 2: Time-Kill Kinetics Data for this compound against S. aureus

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) |

| 0 | ||||

| 2 | ||||

| 4 | ||||

| 6 | ||||

| 8 | ||||

| 24 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.[5][6][7]

Materials:

-

This compound peptide stock solution (e.g., 1 mg/mL in a suitable solvent like sterile deionized water or 0.01% acetic acid).

-

Test bacterial strains (e.g., S. aureus, E. coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

-

Incubator (37°C).

Protocol:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Peptide Dilution:

-

Prepare serial twofold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. The concentration range should be sufficient to determine the MIC (e.g., from 128 µg/mL to 0.25 µg/mL).

-

-

Plate Setup:

-

Add 50 µL of CAMHB to all wells of a sterile 96-well microtiter plate.

-

Add 50 µL of the appropriate this compound dilution to each well, creating a final volume of 100 µL with the desired peptide concentrations.

-

Include a positive control well (bacteria in CAMHB without peptide) and a negative control well (CAMHB only).

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 150 µL. The final bacterial concentration will be approximately 1.7 x 10^5 CFU/mL.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

-

Minimum Bactericidal Concentration (MBC) Assay

This assay is a continuation of the MIC assay.[8][9]

Materials:

-

MIC plate from the previous experiment.

-

Mueller-Hinton Agar (MHA) plates.

-

Sterile pipette tips and pipettor.

-

Incubator (37°C).

Protocol:

-

Subculturing from MIC Plate:

-

From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

-

Spot-plate the aliquot onto a fresh MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

Determining the MBC:

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive). This is typically observed as no colony growth on the MHA plate.[9]

-

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic nature of this compound over time.[10][11][12]

Materials:

-

This compound peptide.

-

Test bacterial strain.

-

CAMHB.

-

Sterile culture tubes.

-

Shaking incubator (37°C).

-

MHA plates.

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions.

Protocol:

-

Inoculum Preparation:

-

Prepare a mid-logarithmic phase bacterial culture as described in the MIC protocol.

-

Dilute the culture in CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.

-

-

Assay Setup:

-

Prepare culture tubes containing the diluted bacterial suspension and this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, and 2x MIC).

-

Include a growth control tube with no peptide.

-

-

Incubation and Sampling:

-

Incubate all tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[13]

-

-

Viable Cell Counting:

-

Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

-

Plate 100 µL of appropriate dilutions onto MHA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on each plate to determine the number of colony-forming units per milliliter (CFU/mL).

-

Plot the log10 CFU/mL against time for each this compound concentration and the control. A bactericidal agent will typically show a ≥3-log10 reduction in CFU/mL (99.9% killing).[11]

-

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

Caption: Workflow for determining MIC, MBC, and time-kill kinetics.

Putative Signaling Pathway of Antimicrobial Peptide Action

Antimicrobial peptides often act on the bacterial cell membrane.[14] For instance, Pep-1-K is thought to kill microorganisms by forming small channels in the cell membrane, leading to depolarization, rather than by disrupting the membrane entirely.[4]

Caption: Proposed mechanism of action for this compound via membrane interaction.

References

- 1. Peptides: What are they, uses, and side effects [medicalnewstoday.com]

- 2. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

- 3. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 4. Design and mechanism of action of a novel bacteria-selective antimicrobial peptide from the cell-penetrating peptide Pep-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 6. google.com [google.com]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. emerypharma.com [emerypharma.com]

- 12. nelsonlabs.com [nelsonlabs.com]

- 13. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]

- 14. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: PPC-1 Anti-inflammatory Assay in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction